

biosynthesis pathway of phenolic dinortriterpenes

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An In-depth Technical Guide to the Biosynthesis of Celastrol, a Phenolic Nor-Triterpenoid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Celastrol, a quinone-methide pentacyclic triterpenoid, is a highly promising natural product isolated from the thunder god vine, Tripterygium wilfordii.[1][2] It has garnered significant attention for its potent anti-obesity, anti-inflammatory, and anticancer properties.[1][3] The structural complexity of celastrol, featuring a unique quinone-methide moiety, arises from a sophisticated and only recently elucidated biosynthetic pathway. This guide provides a detailed technical overview of the multi-step enzymatic and chemical cascade that produces celastrol, starting from the common triterpenoid precursor, 2,3-oxidosqualene. We present the key enzymes involved, summarize quantitative data from heterologous production studies, detail relevant experimental protocols for pathway elucidation, and provide visualizations of the biosynthetic and experimental workflows. This document serves as a core resource for researchers aiming to understand, engineer, and harness the production of this valuable therapeutic compound.

The Biosynthetic Pathway of Celastrol

The biosynthesis of celastrol is a complex process localized in the roots of T. wilfordii.[4][5] The pathway begins with the cytosolic mevalonate (MVA) pathway, which provides the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate



(DMAPP).[6] These precursors are assembled into the linear C30 molecule, 2,3-oxidosqualene. From this point, the pathway involves three major stages: the formation of the pentacyclic backbone, a series of oxidative decorations, and a final non-enzymatic rearrangement cascade.

Stage 1: Cyclization of 2,3-Oxidosqualene to Friedelin

The first committed step in celastrol biosynthesis is the intricate cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene ketone, friedelin. This reaction involves one of the most extensive backbone rearrangements known in triterpene biosynthesis.[7][8]

- Enzyme: Friedelin Synthase (EC 5.4.99.50)[9]
- Gene Class: Oxidosqualene Cyclase (OSC)
- Mechanism: The reaction is initiated by protonation of the epoxide ring of 2,3-oxidosqualene, triggering a cascade of cyclizations and subsequent hydride and methyl shifts, culminating in a final deprotonation to yield the friedelin skeleton.[7]
- Identified Genes: In T. wilfordii, several OSCs have been identified. TwOSC1 and TwOSC3 were characterized as multiproduct friedelin synthases, while TwOSC4 is also a confirmed friedelin synthase, highlighting their crucial role in providing the precursor for celastrol.[10]
 [11]

Stage 2: Sequential Oxidation of Friedelin to Polpunonic Acid

Following the formation of the friedelin backbone, the C-29 methyl group undergoes a three-step oxidation to a carboxylic acid, yielding polpunonic acid. This process is catalyzed by a series of cytochrome P450 enzymes.

- Enzymes: Cytochrome P450 Monooxygenases
- Gene Class: CYP712K subfamily
- Mechanism: Three homologous enzymes, CYP712K1, CYP712K2, and CYP712K3, catalyze the sequential oxidation of the C-29 methyl group of friedelin. The reaction proceeds through



a hydroxylated intermediate (29-hydroxy-friedelin) and an aldehyde intermediate (29-oxo-friedelin) to form the final carboxylic acid, polpunonic acid.[11][12]

Stage 3: Conversion of Polpunonic Acid to Celastrol

The final steps of the pathway, which were a long-standing mystery, involve further oxidations and a remarkable chemical rearrangement. Recent studies have elucidated these missing steps, revealing the formation of a key intermediate, celastrogenic acid, which undergoes a non-enzymatic cascade to form celastrol.[4][13]

- Enzymes: Additional Cytochrome P450s are responsible for four oxidation steps that convert polpunonic acid into celastrogenic acid.[4][13]
- Mechanism: The process culminates in the non-enzymatic decarboxylation of celastrogenic
 acid. This loss of the C-29 carboxyl group (the "nor-" aspect of the molecule) triggers a
 cascade of tandem catechol oxidation-driven, double-bond extension events that generate
 the characteristic quinone-methide moiety of celastrol.[4][13] This final rearrangement gives
 rise to the molecule's distinctive red color and potent bioactivity.



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Caption: The biosynthetic pathway of celastrol from 2,3-oxidosqualene.

Quantitative Data

The elucidation of the celastrol pathway has enabled the heterologous production of its precursors in engineered microorganisms, providing a potential alternative to extraction from plant sources. The following table summarizes key quantitative data from these studies.



Compound	Host Organism	Engineering Strategy	Titer/Yield	Reference
Friedelin	S. cerevisiae	Reconstitution with TwOSC1/TwOSC 3, CRISPR/Cas9, process optimization	37.07 mg/L	[10][14]
Friedelin	S. cerevisiae	Expression of mutant friedelin synthase (MiFRSMet549S er)	0.40 mg/L (2x increase)	[8]
Polpunonic Acid	S. cerevisiae	Expression of TwOSC4 and CYP712K1/2/3	mg/L scale	[12]

Experimental Protocols

Characterizing the enzymes in the celastrol biosynthetic pathway relies on a combination of transcriptomics, heterologous expression, and in vitro assays. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Analysis in Saccharomyces cerevisiae

This protocol is used to functionally characterize oxidosqualene cyclases (OSCs) like friedelin synthase and to produce triterpene backbones.

Gene Cloning: The full-length coding sequence of the candidate OSC gene (e.g., TwOSC1) is amplified from T. wilfordii root cDNA and cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).



- Yeast Transformation: The expression plasmid is transformed into a suitable S. cerevisiae strain, such as one engineered for enhanced precursor supply. Transformants are selected on appropriate dropout media.[15]
- Culturing and Induction: A starter culture is grown in selective non-inducing medium (containing raffinose). This is used to inoculate a larger volume of induction medium (containing galactose), and the culture is grown for 72-96 hours at 30°C.
- Metabolite Extraction: Yeast cells are harvested by centrifugation. An aliquot of the culture is saponified using alcoholic potassium hydroxide (e.g., 20% KOH in 50% ethanol) at 80°C for 10 minutes.
- Analysis: The non-saponifiable fraction is extracted with an organic solvent like n-hexane or ethyl acetate. The extract is dried, derivatized if necessary (e.g., with BSTFA for silylation), and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the triterpene products by comparing retention times and mass spectra with authentic standards.[16]

Protocol 2: Transient Expression in Nicotiana benthamiana

This method allows for the rapid in vivo functional characterization of plant enzymes, particularly membrane-bound Cytochrome P450s, in a plant cellular environment.[11]

- Vector Construction: The coding sequences for the CYP (e.g., CYP712K1) and its cognate Cytochrome P450 Reductase (CPR) are cloned into a plant expression vector (e.g., pEAQ-HT).
- Agrobacterium Transformation: The expression constructs are transformed into Agrobacterium tumefaciens (strain GV3101). Transformants are grown overnight in LB medium with appropriate antibiotics.
- Infiltration: The overnight Agrobacterium cultures are pelleted and resuspended in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 μM acetosyringone). For coexpression, bacterial suspensions are mixed. If the substrate is not endogenous to N. benthamiana (like friedelin), the gene for the upstream enzyme (e.g., Friedelin Synthase) must be co-infiltrated.

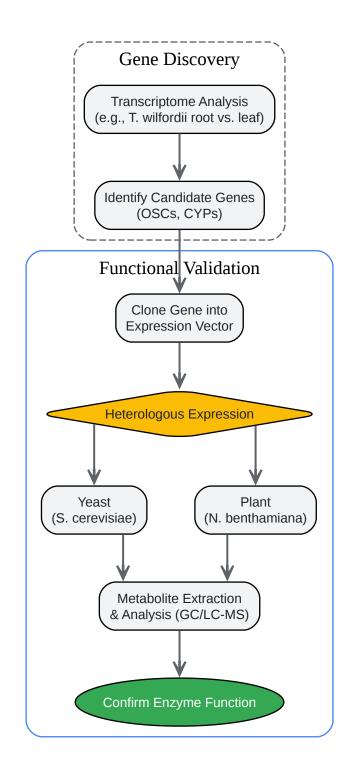






- Incubation: The bacterial suspension is infiltrated into the abaxial side of the leaves of 4-5
 week old N. benthamiana plants. The plants are incubated for 4-5 days under standard
 growth conditions.[17]
- Metabolite Extraction and Analysis: Leaf discs are harvested and ground in a suitable solvent (e.g., ethyl acetate). The extract is filtered, dried, and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the enzymatic products.





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Caption: A generalized workflow for biosynthetic gene discovery and validation.

Protocol 3: In Vitro Cytochrome P450 Enzyme Assay

Foundational & Exploratory





This protocol directly measures the catalytic activity of a P450 enzyme using isolated cellular fractions.

- Microsome Preparation: Yeast or plant cells expressing the target P450 and its CPR are lysed. The cell lysate is subjected to differential centrifugation, and the microsomal fraction (containing membrane-bound proteins) is isolated by ultracentrifugation.[2]
- Assay Reaction: The reaction mixture is prepared in a buffer (e.g., potassium phosphate buffer, pH 7.5) containing:
 - Microsomal protein (containing the P450/CPR)
 - Substrate (e.g., friedelin, dissolved in a minimal volume of DMSO)
 - NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH directly.
- Incubation and Termination: The reaction is initiated by adding the NADPH generating system and incubated at a controlled temperature (e.g., 30°C) for 1-2 hours with shaking.
 The reaction is terminated by adding an organic solvent like ethyl acetate.
- Analysis: An internal standard is added, and the products are extracted with the organic solvent. The sample is then concentrated and analyzed by LC-MS or GC-MS to quantify the product formation and determine enzyme kinetics.[18]

Conclusion and Future Outlook

The complete elucidation of the celastrol biosynthetic pathway marks a significant milestone in plant biochemistry and synthetic biology.[4][13] It reveals a fascinating interplay of complex enzymatic catalysis and spontaneous chemical rearrangements. This knowledge provides a blueprint for the heterologous production of celastrol and its precursors, offering a sustainable and scalable alternative to plant extraction. Future research will likely focus on optimizing microbial production hosts, discovering and engineering more efficient enzymes, and exploring the vast chemical space of related triterpenoids for novel therapeutic agents. The detailed protocols and pathway information provided in this guide offer a solid foundation for scientists and professionals in the ongoing effort to translate this potent natural product into next-generation therapeutics.



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